3-Acetamido-2-hydroxybenzoic acid
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Overview
Description
3-Acetamido-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an acetamido group, and the hydrogen atom in the ortho position is replaced by a hydroxyl group.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of different dosages of 3-Acetamido-2-hydroxybenzoic acid in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-2-hydroxybenzoic acid can be achieved through several methods. One common method involves the Schotten-Baumann reaction, where hydroxybenzoic acid chloro-anhydride reacts with amino acids such as glycine, γ-aminobutyric acid, or taurine in the presence of sodium hydroxide . Another method involves the acetylation of 2-hydroxybenzoic acid with acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-Acetamido-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamido-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have shown binding affinity with the COX-2 receptor, which is involved in the inflammatory response. This interaction can inhibit the production of prostaglandins, thereby reducing inflammation and pain . Additionally, the compound may interact with other enzymes and receptors, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-3-hydroxybenzoic acid
- 5-Acetamido-2-hydroxybenzoic acid
- 3-hydroxy-N-acetylanthranilic acid
Uniqueness
3-Acetamido-2-hydroxybenzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown better bioavailability and binding affinity with certain receptors, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-acetamido-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-7-4-2-3-6(8(7)12)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFUPIICBHXPRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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